molecular formula C20H20N4O5S B2358577 4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide CAS No. 312604-56-1

4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide

Cat. No.: B2358577
CAS No.: 312604-56-1
M. Wt: 428.46
InChI Key: NTAAILYPFBGSMW-UHFFFAOYSA-N
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Description

4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide is a synthetic organic compound known for its role as an inhibitor in biochemical research. It is particularly noted for its ability to inhibit the mixed lineage kinase domain-like protein (MLKL), which is involved in necroptosis, a form of programmed cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by covalently modifying the cysteine residue (Cys86) on the MLKL protein through a Michael addition reaction. This modification inhibits the function of MLKL, preventing it from forming the necrosome complex with RIP1 and RIP3 proteins, thereby blocking the downstream signaling pathways involved in necroptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide is unique due to its specific inhibition of MLKL, making it a valuable tool for studying necroptosis. Unlike other inhibitors that target RIP1 or RIP3, this compound directly inhibits MLKL, providing a more targeted approach to modulating necroptosis .

Properties

IUPAC Name

4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S/c1-3-29-16-8-4-14(5-9-16)19(25)23-15-6-10-17(11-7-15)30(26,27)24-18-20(28-2)22-13-12-21-18/h4-13H,3H2,1-2H3,(H,21,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAAILYPFBGSMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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